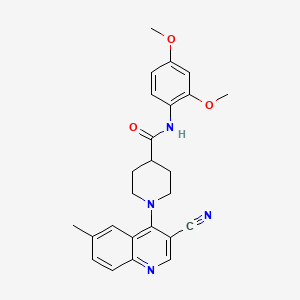

1-(3-cyano-6-methylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Description

This compound features a quinoline core substituted with a cyano group at position 3 and a methyl group at position 4. The piperidine-4-carboxamide moiety is linked to the quinoline at position 4, with an N-(2,4-dimethoxyphenyl) substituent. The dimethoxyphenyl group contributes to electronic modulation, while the quinoline scaffold may facilitate interactions with biological targets such as kinases or viral entry proteins .

Properties

IUPAC Name |

1-(3-cyano-6-methylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-16-4-6-21-20(12-16)24(18(14-26)15-27-21)29-10-8-17(9-11-29)25(30)28-22-7-5-19(31-2)13-23(22)32-3/h4-7,12-13,15,17H,8-11H2,1-3H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDUOYVHHPTCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antiviral and anticancer agent.

Medicine: Research is ongoing to explore its use in the treatment of various diseases, including viral infections and cancer.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide

- Structural Difference : The 2,4-dimethoxyphenyl group is replaced with a 4-chlorophenyl ring.

- This compound’s activity against viral targets (e.g., SARS-CoV-2) may differ due to reduced hydrogen-bonding capacity .

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide

- Structural Differences: Quinoline: A fluorine atom replaces the methyl group at position 5. Aryl Group: 4-Trifluoromethoxy phenyl instead of 2,4-dimethoxyphenyl.

- Impact: The fluorine atom increases electronegativity, enhancing quinoline’s polarity.

Core Scaffold Modifications

N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

- Structural Difference: The quinoline core is replaced with a 4-fluorobenzoyl group.

- Impact: Loss of the planar quinoline structure may reduce intercalation or π-π stacking with biological targets. The benzoyl group’s rigidity could limit conformational flexibility, affecting target selectivity .

Oxazole-Based Piperidine Carboxamides ()

- Examples :

- Compound with 3,4-dimethoxyphenyl-oxazole.

- Compounds with naphthalene-substituted oxazole.

- Structural Differences: Oxazole replaces quinoline; variable amine side chains.

- Impact : These compounds target hepatitis C virus (HCV) entry, suggesting scaffold-dependent target specificity. The oxazole’s smaller heterocycle may reduce steric hindrance, enhancing binding to viral glycoproteins .

Functional Group Replacements

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

- Structural Difference: The quinoline is replaced with a benzothiadiazole sulfonyl group.

- Benzothiadiazole’s electron-deficient nature may favor interactions with cysteine residues in enzymes, altering mechanism of action compared to quinoline-based analogs .

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound 1-(3-cyano-6-methylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 366.41 g/mol

The compound features a quinoline moiety, which is known for its diverse biological activities, and a piperidine ring that may contribute to its pharmacological properties.

- Neurotoxicity and Enzymatic Interactions : Research has indicated that quinoline derivatives can exhibit neurotoxic properties through interactions with monoamine oxidase (MAO) enzymes. Specifically, compounds that are substrates for MAO-B have been linked to dopaminergic neurotoxicity . The compound may similarly interact with these pathways, warranting further investigation into its neurotoxic potential.

- Calcium Channel Modulation : Compounds structurally related to piperidine have shown efficacy as T-type calcium channel antagonists. For instance, a related piperidine derivative demonstrated significant effects in rodent models of neurological disorders such as Parkinson's disease and essential tremor, suggesting that similar mechanisms may be at play for our compound .

- Anti-inflammatory Properties : Some quinoline derivatives have been reported to possess anti-inflammatory activities. This is particularly relevant for compounds that can inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by inflammation .

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of quinoline derivatives:

- A study highlighted the synthesis and evaluation of various analogs, noting that certain modifications led to enhanced neurotoxic effects correlated with their ability to be oxidized by MAO-B .

- Another research effort focused on the discovery of piperidine derivatives with selective calcium channel antagonism, showcasing their potential in treating neurological disorders without significant cardiovascular side effects .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.